8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile
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Overview
Description
8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of substituted aromatic aldehydes with malononitrile and 2-aminopyridine in the presence of a base such as piperidine . This multicomponent reaction leads to the formation of the desired naphthyridine derivative in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multicomponent reactions, which are optimized for high yield and purity. The use of microwave-assisted synthesis and other green chemistry approaches can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating or refluxing .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile include other naphthyridine derivatives such as:
- 1,8-Naphthyridine
- 1,5-Naphthyridine
- 2,7-Naphthyridine
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can lead to unique biological activities and properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
64792-42-3 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
8-methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c1-13-4-2-3-7-5-8(6-11)10(14)12-9(7)13/h5H,2-4H2,1H3,(H,12,14) |
InChI Key |
HWQGRSNNYLHZAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1NC(=O)C(=C2)C#N |
Origin of Product |
United States |
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